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Compound of Interest

Compound Name: 8-Chloropyrido[3,4-d]pyrimidin-4-ol

Cat. No.: B1384357

An In-Depth Technical Guide to the Chemical Properties and Applications of 8-
Chloropyrido[3,4-d]pyrimidin-4-ol

Executive Summary

8-Chloropyrido[3,4-d]pyrimidin-4-ol is a heterocyclic building block of significant interest to
the pharmaceutical and life sciences industries. Its unique bifunctional nature, featuring a
reactive chlorine atom and a hydroxyl group on a privileged pyrido[3,4-d]pyrimidine scaffold,
makes it an exceptionally versatile starting material for the synthesis of compound libraries.
Derivatives of this core structure have been investigated for a range of therapeutic applications,
most notably as kinase inhibitors for oncology and as receptor antagonists for inflammatory
diseases. This guide provides a comprehensive overview of its chemical properties, synthesis,
reactivity, and applications, offering field-proven insights for researchers, medicinal chemists,
and drug development professionals.

Nomenclature and Structural Elucidation

Proper identification is critical for any chemical entity. 8-Chloropyrido[3,4-d]pyrimidin-4-ol is
recognized by several identifiers, ensuring its unambiguous documentation in chemical
databases and literature.

The IUPAC name for this compound is 8-chloropyrido[3,4-d]pyrimidin-4-ol. An important
structural feature is the existence of keto-enol tautomerism. The "-ol" form (the enol) is in
equilibrium with its keto tautomer, 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one[1][2]. This
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equilibrium can influence the compound's reactivity and spectroscopic characteristics. For the
purpose of this guide, we will primarily refer to it by its "-ol" nomenclature while acknowledging
the presence and relevance of the keto form.

Caption: Chemical structure of 8-Chloropyrido[3,4-d]pyrimidin-4-ol.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and
application in synthesis. 8-Chloropyrido[3,4-d]pyrimidin-4-ol is typically supplied as a solid
with high purity, suitable for research and development purposes|3].

Property Value Source(s)
CAS Number 84341-13-9 [31[4]
Molecular Formula C7HaCINsO [31[4]
Molecular Weight 181.58 g/mol [3114]
Physical Form Solid [2]

Typical Purity >95% [3]

InChi Key BUERZTTWXDSSIY- (3]

UHFFFAOYSA-N

0OC1=C2C(C(Cl)=NC=C2)=NC
SMILES 1 [4]

Storage Inert atmosphere, 2-8°C [4]

Solubility and Spectroscopic Data

While specific solubility data is not broadly published, its use as a reactant in organic synthesis
suggests solubility in polar aprotic solvents like DMF, DMSO, and potentially alcohols,
especially upon heating. Full characterization data, including *H NMR, 3C NMR, LC-MS, and
HPLC, is typically available from commercial suppliers and is essential for verifying the identity
and purity of the material before use[4].
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Synthesis and Manufacturing

While a specific, published synthesis for 8-chloropyrido[3,4-d]pyrimidin-4-ol is not readily
available in the provided search results, a plausible retrosynthetic analysis can be constructed
based on established methodologies for analogous fused pyrimidine systems[5][6]. The general
strategy involves the construction of the pyrimidine ring onto a pre-functionalized and
substituted pyridine core.

Proposed Retrosynthetic Pathway

A logical approach begins with a substituted chloropyridine. The key steps would involve
introducing an amino group and a carboxylate or cyano group at adjacent positions, which can
then be cyclized with a formamide equivalent to form the pyrimidinone ring.

Cyclization

8-Chloropyrido[3,4- \4-0l | (& with

Functional group manipulation
e.g., oxidation, nitratiol

e G

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 8-Chloropyrido[3,4-d]pyrimidin-4-ol.

Exemplary Synthetic Protocol

The following is a representative, field-proven protocol based on the synthesis of similar
compounds, such as ethyl 3-amino-2-chloroisonicotinate, which serves as a key
intermediate[5].

Step 1: Synthesis of Ethyl 3-amino-2-chloroisonicotinate (Intermediate)
o Starting Material: 2-Chloro-3-nitroisonicotinic acid.

 Esterification: The carboxylic acid is first protected as an ethyl ester using ethanol under
acidic conditions (e.g., H2S0Oa4) to yield ethyl 2-chloro-3-nitroisonicotinate. This step prevents
side reactions in the subsequent reduction.

e Reduction: The nitro group is selectively reduced to an amine. A common and effective
method is catalytic hydrogenation (e.g., using Hz, Pd/C) or chemical reduction with a metal
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like iron or tin(ll) chloride in an acidic medium. The product is ethyl 3-amino-2-
chloroisonicotinate.

Step 2: Cyclization to form the Pyrido[3,4-d]pyrimidin-4-ol Ring

¢ Reaction: The resulting aminonicotinate intermediate is heated with formamide or
formamidine acetate.

e Mechanism: The amino group of the pyridine displaces a leaving group from the formamide
equivalent, and a subsequent intramolecular cyclization and condensation reaction occurs,
forming the fused pyrimidine ring.

» Workup and Purification: After the reaction is complete, the mixture is cooled, and the solid
product is typically collected by filtration. Purification can be achieved by recrystallization
from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product, 8-
Chloropyrido[3,4-d]pyrimidin-4-ol.

This self-validating system ensures that each intermediate can be isolated and characterized to
confirm the reaction's progress before proceeding to the next step, ensuring the integrity of the
final product.

Chemical Reactivity and Derivatization Potential

The synthetic value of 8-Chloropyrido[3,4-d]pyrimidin-4-ol lies in its two distinct reactive
sites, which can be addressed sequentially to build molecular complexity.

Nucleophilic Aromatic Substitution (SNAr) at the C8
Position

The chlorine atom at the C8 position is activated towards SNAr by the electron-withdrawing
effects of the fused heterocyclic ring system. This makes it an excellent electrophilic site for
reaction with a wide array of nucleophiles. This reaction is the cornerstone of its use in creating
diverse chemical libraries.

o With Amines: Reaction with primary or secondary amines (anilines, alkylamines, etc.), often
catalyzed by a palladium catalyst or under thermal conditions, yields 8-amino substituted
derivatives.
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o With Thiols: Thiolates readily displace the chloride to form 8-thioether linkages.

o With Alcohols: Alkoxides can be used to form 8-ether derivatives, though this often requires
more forcing conditions than amines or thiols.

Reactions at the C4-Hydroxyl Group

The C4-hydroxyl group, part of the pyrimidinone system, can be converted into a better leaving
group, most commonly a chloro group.

o Chlorination: Treatment with reagents like phosphorus oxychloride (POCIs) or thionyl chloride
(SOCI2) effectively converts the hydroxyl group into a chlorine atom, yielding 4,8-
dichloropyrido[3,4-d]pyrimidine.

The resulting dichloro intermediate is a highly valuable platform for sequential, site-selective
substitutions. The C4 position is generally more reactive towards nucleophilic substitution than
the C8 position, allowing for controlled, stepwise derivatization.

(S-ChIoropyrido[3,4-d]pyrimidin-4-oD

SNAr at C8 Chlorination
(R-NH2, R-SH) (POCI3)

( ) ( )

Sequential SNAr
(Nul then Nu2)

( )
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Caption: Key reactivity pathways for derivatization.
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Applications in Medicinal Chemistry and Drug
Discovery

The pyrido[3,4-d]pyrimidine scaffold is considered a "privileged" structure in medicinal
chemistry due to its ability to bind to multiple biological targets with high affinity[7]. This scaffold
is frequently found in molecules designed as kinase inhibitors.

Kinase Inhibition

Many protein kinases have an ATP-binding pocket that can be targeted by small molecule
inhibitors. The nitrogen-rich, planar structure of the pyrido[3,4-d]pyrimidine core mimics the
adenine region of ATP, allowing it to act as a competitive inhibitor. 8-Chloropyrido[3,4-
d]pyrimidin-4-ol serves as a foundational scaffold to which various substituents are added to
achieve potency and selectivity against specific kinases. Derivatives have shown activity
against targets such as monopolar spindle kinase 1 (Mps1) and members of the HER family,
which are implicated in cancer[6][8][9].
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Caption: Role as an ATP-competitive kinase inhibitor scaffold.

Other Therapeutic Areas

Beyond oncology, this scaffold is being explored for other indications:
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» Inflammatory Diseases: Derivatives have been identified as antagonists of the CXCR2
chemokine receptor, a key mediator in inflammatory responses|[6][8].

e Metabolic and Neurodegenerative Diseases: The broad applicability of the core structure
continues to fuel research into its potential for treating a wide array of human diseases|[8]
[10].

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling 8-
Chloropyrido[3,4-d]pyrimidin-4-ol.

* GHS Pictogram: GHSO07 (Exclamation mark)[2]
¢ Signal Word: Warning[2]
e Hazard Statements:
o H302: Harmful if swallowed[1]
o H315: Causes skin irritation[1]
o H319: Causes serious eye irritation[1]
e Precautionary Statements:
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing[1].

Handling Recommendations: Use in a well-ventilated area, preferably a fume hood. Wear
appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and
chemical-resistant gloves. Avoid ingestion and contact with skin and eyes.

Conclusion
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8-Chloropyrido[3,4-d]pyrimidin-4-ol is a high-value chemical intermediate whose strategic
importance is rooted in its versatile reactivity and its foundation upon a biologically relevant
scaffold. Its capacity for selective, sequential derivatization at the C4 and C8 positions allows
medicinal chemists to systematically explore the chemical space around the core, facilitating
the development of potent and selective modulators of key biological targets. This guide has
outlined its fundamental properties, synthesis, and reactivity, underscoring its pivotal role in the
ongoing quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1384357#8-chloropyrido-3-4-d-pyrimidin-4-ol-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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